molecular formula C20H16N4O3 B2723014 4-oxo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-4H-chromene-2-carboxamide CAS No. 2034233-93-5

4-oxo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-4H-chromene-2-carboxamide

Cat. No.: B2723014
CAS No.: 2034233-93-5
M. Wt: 360.373
InChI Key: ONBFVQKCQNOESB-UHFFFAOYSA-N
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Description

4-oxo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-4H-chromene-2-carboxamide is a complex organic compound that features a chromene core, an imidazole ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-4H-chromene-2-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the chromene core, followed by the introduction of the imidazole and pyridine groups through a series of condensation and cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-oxo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the chromene, imidazole, or pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups onto the molecule.

Scientific Research Applications

4-oxo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

    Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent.

    Industry: The compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-oxo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromene derivatives, imidazole-containing molecules, and pyridine-based compounds. Examples include:

Uniqueness

What sets 4-oxo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-4H-chromene-2-carboxamide apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

4-oxo-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3/c25-16-13-18(27-17-7-2-1-5-14(16)17)20(26)23-10-12-24-11-9-22-19(24)15-6-3-4-8-21-15/h1-9,11,13H,10,12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONBFVQKCQNOESB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCCN3C=CN=C3C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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